3-(Cyclobutylmethoxy)isonicotinic acid
Description
Overview of the Pyridine (B92270) Carboxylic Acid Scaffold in Chemical Research
The pyridine carboxylic acid scaffold is a fundamental structural motif in the field of chemical research, underpinning a vast array of compounds with significant applications in medicine, agriculture, and materials science. chempanda.comnih.gov As heterocyclic aromatic compounds, pyridine derivatives possess a six-membered ring containing five carbon atoms and one nitrogen atom. The incorporation of a carboxylic acid group onto this ring system imparts a unique combination of properties, including the ability to form salts and esters, and to act as a ligand for metal ions. nih.gov
There are three primary isomers of pyridine carboxylic acid, distinguished by the position of the carboxylic acid group on the pyridine ring: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid, commonly known as niacin or vitamin B3), and isonicotinic acid (4-pyridinecarboxylic acid). chemistryjournal.net The distinct electronic and steric environments of the carboxylic acid group in each isomer lead to different chemical reactivities and biological activities.
Researchers have extensively explored pyridine carboxylic acid derivatives as building blocks in the synthesis of more complex molecules. Their inherent biological activity has led to the development of numerous pharmaceuticals. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.
Contextualization of Isonicotinic Acid within Pyridine Derivatives
Isonicotinic acid, or pyridine-4-carboxylic acid, is a prominent member of the pyridine carboxylic acid family. chempanda.com Its synthesis has been a subject of interest, particularly with the discovery of its derivative, isonicotinic acid hydrazide (isoniazid), a key medication in the treatment and prevention of tuberculosis. chempanda.com
Industrially, isonicotinic acid can be produced through the oxidation of 4-methylpyridine (B42270) (gamma-picoline). chempanda.com The carboxylic acid group at the 4-position of the pyridine ring influences the molecule's electronic properties and reactivity. This specific substitution pattern has been found to be crucial for the biological activity of many of its derivatives.
Significance of Substituted Isonicotinic Acid Architectures in Contemporary Research
The strategic modification of the isonicotinic acid core has been a fruitful area of research, leading to the discovery of compounds with a wide range of therapeutic applications. The addition of various substituents to the pyridine ring can modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby fine-tuning its biological activity.
Substituted isonicotinic acid derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. nih.govresearchgate.net For instance, the synthesis of various isonicotinic acid hydrazones has been explored to develop new antimicrobial compounds. researchgate.net Furthermore, isonicotinic acid derivatives have been designed as inhibitors for various enzymes, highlighting their importance in drug discovery. A Chinese patent describes a class of isonicotinic acid derivatives with novel structures that have shown inhibitory activity against several human cancer cell lines, positioning them as potential lead compounds for anticancer drugs. google.com
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclobutylmethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-6-10(9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNVRMWCIOSARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclobutylmethoxy Isonicotinic Acid
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 3-(cyclobutylmethoxy)isonicotinic acid begins with the disconnection of the ether bond, which is the most synthetically accessible linkage to form. This approach reveals the primary building blocks required for its synthesis.
Derivation from Isonicotinic Acid and Related Intermediates
The core of the target molecule is the isonicotinic acid (pyridine-4-carboxylic acid) ring. The key precursor for introducing the ether functionality at the 3-position is 3-hydroxyisonicotinic acid . This intermediate provides the necessary hydroxyl group for the subsequent etherification step. 3-Hydroxyisonicotinic acid, also known as 3-hydroxy-4-pyridinecarboxylic acid, is a commercially available compound, which simplifies the initial stages of the synthesis.
Should a synthesis of 3-hydroxyisonicotinic acid be required, it can be prepared through various methods, including the hydrolysis of corresponding esters or the oxidation of appropriately substituted pyridine (B92270) precursors. However, its availability as a starting material makes it the logical entry point for the synthesis of the target compound.
Another critical consideration in the retrosynthetic analysis is the reactivity of the carboxylic acid group. To prevent unwanted side reactions during the etherification of the hydroxyl group, the carboxylic acid is typically protected, most commonly as an ester (e.g., methyl or ethyl ester). This leads to the identification of ethyl 3-hydroxyisonicotinate as a more direct and practical precursor for the key ether-forming reaction. This ester can be readily prepared from 3-hydroxyisonicotinic acid through standard esterification procedures.
Strategic Incorporation of the Cyclobutylmethoxy Moiety
The second key component identified through retrosynthesis is the cyclobutylmethoxy group. This moiety can be introduced using a suitable electrophile or nucleophile derived from cyclobutanemethanol . Cyclobutanemethanol is a commercially available primary alcohol.
For an etherification reaction following a Williamson-type pathway, cyclobutanemethanol would first be converted into a more reactive electrophile containing a good leaving group. This leads to precursors such as:
Cyclobutylmethyl bromide
Cyclobutylmethyl chloride
Cyclobutylmethyl tosylate
Cyclobutylmethyl mesylate
These activated forms of cyclobutanemethanol can be synthesized from the alcohol via standard halogenation or sulfonylation reactions.
Alternatively, in a reaction such as the Mitsunobu reaction, cyclobutanemethanol itself can be used directly, where it is activated in situ.
Reaction Pathways and Conditions
The forward synthesis of this compound logically follows the pathways established by the retrosynthetic analysis. The primary strategy involves the protection of the carboxylic acid, followed by the formation of the ether linkage, and concluding with deprotection.
Esterification and Etherification Approaches
The synthesis typically commences with the esterification of 3-hydroxyisonicotinic acid to protect the carboxylic acid functionality. This can be achieved using standard methods, such as refluxing the acid in an alcohol (e.g., ethanol) with a catalytic amount of a strong acid like sulfuric acid.
With the ester in hand, the crucial etherification step can be performed. The Williamson ether synthesis is a classic and reliable method. wikipedia.org This involves deprotonating the hydroxyl group of ethyl 3-hydroxyisonicotinate with a suitable base to form an alkoxide, which then acts as a nucleophile. This is followed by the addition of a cyclobutylmethyl halide or sulfonate.
The reaction can be summarized as follows:
Deprotonation: The phenolic hydroxyl group of ethyl 3-hydroxyisonicotinate is deprotonated using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.
Nucleophilic Substitution (Sₙ2): The resulting alkoxide attacks the electrophilic carbon of the cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide), displacing the halide and forming the ether bond. masterorganicchemistry.com
| Parameter | Condition | Purpose |
| Substrate | Ethyl 3-hydroxyisonicotinate | Key intermediate with a protected carboxylic acid. |
| Reagent | Cyclobutylmethyl bromide/tosylate | Source of the cyclobutylmethoxy group. |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form a nucleophile. |
| Solvent | DMF, Acetonitrile | Provides a suitable medium for the Sₙ2 reaction. |
| Temperature | Room temperature to moderate heating (e.g., 60-80 °C) | To facilitate the reaction without promoting side reactions. |
An alternative and often milder approach is the Mitsunobu reaction . wikipedia.orgmissouri.eduorganic-chemistry.org This reaction allows for the direct coupling of the hydroxyl group of ethyl 3-hydroxyisonicotinate with cyclobutanemethanol. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.com
The key steps in the Mitsunobu reaction are:
Activation of the phosphine by the azodicarboxylate.
Formation of a phosphonium salt with the hydroxyl group of ethyl 3-hydroxyisonicotinate, converting it into a good leaving group.
Nucleophilic attack by the deprotonated cyclobutanemethanol.
| Parameter | Condition | Purpose |
| Substrates | Ethyl 3-hydroxyisonicotinate, Cyclobutanemethanol | The two components to be joined. |
| Reagents | Triphenylphosphine (PPh₃), DEAD or DIAD | Mediate the coupling reaction. |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Anhydrous, non-protic solvent. |
| Temperature | Typically 0 °C to room temperature | To control the reaction rate and minimize side products. |
Following the successful etherification, the final step is the hydrolysis (saponification) of the ethyl ester to yield the desired carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate.
Coupling Reactions Utilizing Activated Esters and Amides
While less common for this specific transformation, coupling reactions involving activated esters or amides could theoretically be employed, though they represent a more convoluted pathway. This would involve a more complex retrosynthesis where the cyclobutylmethoxy group is already in place on a different precursor that is then used to construct the pyridine ring. Given the ready availability of 3-hydroxyisonicotinic acid, such approaches are less efficient.
Influence of Catalysts and Reaction Environment
In Williamson Ether Synthesis: The choice of base and solvent is critical. A strong, non-nucleophilic base like NaH is often preferred to ensure complete deprotonation without competing reactions. The solvent must be able to dissolve the reactants and be stable to the reaction conditions. The reaction environment must be anhydrous, as water can quench the base and hydrolyze the ester.
In Mitsunobu Reactions: The reaction is sensitive to steric hindrance. As both ethyl 3-hydroxyisonicotinate and cyclobutanemethanol are relatively unhindered, the reaction is expected to proceed efficiently. The order of addition of reagents can also be important for optimizing yields. wikipedia.org The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of triphenylphosphine.
In Esterification and Saponification: Acid catalysts (for esterification) and bases (for saponification) are used in stoichiometric or catalytic amounts. The temperature is a key parameter to control the rate of reaction and prevent degradation of the starting materials or products.
By carefully selecting the appropriate precursors and reaction conditions, this compound can be synthesized efficiently and in high purity.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in organic chemistry. Green chemistry principles, such as waste minimization, use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of complex molecules. For the synthesis of this compound, several green chemistry approaches could be envisioned to improve upon traditional synthetic methods.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comyoutube.com The use of microwave irradiation can be particularly advantageous for the synthesis of heterocyclic compounds like pyridine derivatives. sphinxsai.com In the context of synthesizing this compound, microwave heating could be applied to the etherification step.
For instance, the reaction of a 3-halo-isonicotinic acid ester with cyclobutylmethanol in the presence of a base could be significantly expedited under microwave irradiation. The rapid heating of the polar reactants and solvent by microwaves can lead to a dramatic reduction in reaction time, from hours to mere minutes. youtube.com This not only improves the efficiency of the synthesis but also reduces energy consumption.
While specific data for the microwave-assisted synthesis of this compound is unavailable, a comparative study on the synthesis of isoxazole derivatives, another class of heterocyclic compounds, highlights the benefits of this technology. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Isoxazole Derivatives researchgate.net
| Entry | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 1 | Conventional Heating | 6-8 hours | 58-69% |
| 2 | Microwave Irradiation | 6-10 minutes | 67-82% |
This table illustrates the general advantages of microwave-assisted synthesis for heterocyclic compounds, suggesting potential improvements for the synthesis of this compound.
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. wikipedia.org The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. wikipedia.org This can lead to an enhancement of reaction rates and yields.
In a hypothetical sonochemical synthesis of this compound, ultrasound could be applied to the etherification reaction. The intense mixing and mass transfer induced by sonication could improve the interaction between the reactants, particularly if a heterogeneous base is used. An efficient multicomponent reaction for the synthesis of thiazolidinones under ultrasound irradiation has been reported, showcasing the potential of this technique for heterocyclic synthesis. nih.gov
Stirring-based methodologies, while conventional, can be optimized for greenness by selecting appropriate solvents and reaction conditions. The use of recyclable catalysts and solvent-free conditions, where the reactants are simply stirred together, often with gentle heating, represents a significant step towards a more sustainable synthesis. For pyridine carboxylic acids, the use of biocatalysts and green solvents like water and ethanol are being explored to create more environmentally friendly processes. rsc.org
Table 2: Illustrative Data for a Green Synthesis of Pyrazolo[3,4-b]quinolinones using Pyridine-2-carboxylic Acid as a Catalyst rsc.org
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Water | 60 | 10 | 85 |
| 2 | Ethanol | 60 | 10 | 98 |
| 3 | Water:Ethanol (1:1) | 60 | 10 | 92 |
This table demonstrates the effectiveness of green solvents in the rapid synthesis of complex heterocyclic systems, a principle that could be applied to the synthesis of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional (¹H, ¹³C) NMR Spectroscopic Analysis
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
For 3-(Cyclobutylmethoxy)isonicotinic acid, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the cyclobutyl group, and the methylene (B1212753) bridge. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen, as well as the electronegativity of the ether oxygen. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including those in the pyridine ring, the cyclobutyl ring, the methoxy (B1213986) group, and the carboxyl group.
Hypothetical ¹H NMR Data Table for this compound This table is a theoretical representation and is not based on experimental data.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine H | 8.5 - 9.0 | d | 5.0 - 6.0 |
| Pyridine H | 7.5 - 8.0 | s | - |
| Pyridine H | 7.3 - 7.8 | d | 5.0 - 6.0 |
| O-CH₂ | 4.0 - 4.5 | d | 6.0 - 7.0 |
| Cyclobutyl CH | 2.5 - 3.0 | m | - |
| Cyclobutyl CH₂ | 1.8 - 2.4 | m | - |
Hypothetical ¹³C NMR Data Table for this compound This table is a theoretical representation and is not based on experimental data.
| Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| Pyridine C-O | 160 - 165 |
| Pyridine C | 145 - 155 |
| Pyridine C | 135 - 145 |
| Pyridine C-H | 120 - 130 |
| Pyridine C-H | 110 - 120 |
| O-CH₂ | 70 - 80 |
| Cyclobutyl CH | 30 - 40 |
| Cyclobutyl CH₂ | 15 - 25 |
Two-Dimensional (COSY, HMQC) NMR for Structural Confirmation
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in one-dimensional spectra. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings, helping to establish the connectivity within the cyclobutyl ring and the coupling between the methylene bridge protons and the cyclobutyl methine proton. A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.
Computational Prediction of NMR Chemical Shifts (GIAO Method)
In the absence of experimental data, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts. This quantum chemical calculation, often performed using Density Functional Theory (DFT), would provide theoretical ¹H and ¹³C chemical shifts for a proposed structure of this compound. These predicted values can then be compared with experimental data for validation of the structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopic Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. Key functional groups in this compound would produce characteristic absorption bands. These would include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, C-O stretches from the ether and carboxylic acid, and various C-H and C=C/C=N stretches from the aromatic and aliphatic parts of the molecule.
Hypothetical FTIR Data Table for this compound This table is a theoretical representation and is not based on experimental data.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 | O-H stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch | Cyclobutyl, Methylene |
| 1700-1730 | C=O stretch | Carboxylic Acid |
| 1550-1620 | C=C, C=N stretch | Pyridine Ring |
| 1210-1320 | C-O stretch | Carboxylic Acid, Ether |
| 1000-1150 | C-O stretch | Ether |
Raman Spectroscopic Studies
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the pyridine ring and the carbon-carbon bonds of the cyclobutyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily governed by the electronic structure of the isonicotinic acid core, which is a substituted pyridine ring. The cyclobutylmethoxy group, while not a chromophore itself, can induce subtle shifts in the absorption maxima (λmax) due to its electronic influence on the pyridine system.
The UV-Vis spectrum of the parent compound, isonicotinic acid, in an acidic mobile phase typically exhibits two main absorption bands. sielc.comsielc.com One intense band appears in the shorter wavelength UV region, around 214 nm, and another distinct band is observed at approximately 264 nm. sielc.comsielc.com These absorptions are attributed to π → π* transitions within the aromatic pyridine ring. The presence of the carboxyl group and the nitrogen heteroatom in the ring influences the energy of these transitions.
The introduction of the cyclobutylmethoxy group at the 3-position is expected to have a modest effect on the UV-Vis spectrum. As an ether linkage, the oxygen atom possesses non-bonding electrons that can participate in n → π* transitions, although these are typically weaker and may be obscured by the more intense π → π* bands. The primary influence of the substituent will be through its inductive and resonance effects, which can slightly alter the energy levels of the π orbitals in the pyridine ring, potentially leading to minor bathochromic (red shift) or hypsochromic (blue shift) shifts in the absorption maxima compared to unsubstituted isonicotinic acid.
A hypothetical UV-Vis spectroscopic data table for this compound, based on the known data for isonicotinic acid and considering the substituent effects, is presented below.
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L mol-1 cm-1) | Electronic Transition 1 | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L mol-1 cm-1) | Electronic Transition 2 |
| Methanol | ~215 | ~12,000 | π → π | ~265 | ~5,500 | π → π |
| Acetonitrile | ~214 | ~12,500 | π → π | ~264 | ~5,700 | π → π |
| Water (pH 3) | ~214 | ~11,800 | π → π | ~264 | ~5,400 | π → π |
Note: The data in this table is illustrative and based on the expected spectral behavior. Actual experimental values may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the precise molecular mass and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₃NO₃), the expected monoisotopic mass is approximately 207.0895 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, providing strong evidence for the elemental composition of the molecule.
Upon ionization in the mass spectrometer, typically using techniques such as electrospray ionization (ESI) or electron ionization (EI), the molecular ion ([M]⁺ or [M+H]⁺) is generated. Subsequent fragmentation of this ion provides a characteristic pattern of daughter ions that can be used to piece together the molecular structure.
The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the cleavage of the ether linkage and the cyclobutyl ring, as well as fragmentation of the isonicotinic acid moiety.
Expected Fragmentation Pathways:
Loss of the cyclobutyl group: A common fragmentation pathway would involve the cleavage of the bond between the methoxy oxygen and the cyclobutyl ring, leading to the loss of a neutral cyclobutyl radical (C₄H₇•) or cyclobutene (B1205218) (C₄H₆). This would result in a prominent fragment ion.
Cleavage of the ether bond: Scission of the C-O bond of the ether linkage can occur, leading to the formation of a cyclobutylmethoxy radical and an ion corresponding to the 3-hydroxyisonicotinic acid cation, or vice versa.
Decarboxylation: The carboxylic acid group can readily lose carbon dioxide (CO₂), a neutral loss of 44 Da, resulting in a significant fragment ion.
Pyridine ring fragmentation: At higher energies, the pyridine ring itself can undergo characteristic fragmentation, leading to smaller charged species.
A hypothetical table of major mass spectral fragments for this compound is provided below to illustrate the expected fragmentation pattern.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Significance |
| 208 | [M+H]⁺ | - | Protonated molecular ion |
| 152 | [M - C₄H₇]⁺ | C₄H₇• | Loss of the cyclobutyl radical |
| 138 | [M - C₅H₉O]⁺ | C₅H₉O• | Cleavage of the cyclobutylmethoxy group |
| 163 | [M - CO₂ + H]⁺ | CO₂ | Decarboxylation of the molecular ion |
| 124 | [C₆H₆NO₂]⁺ | C₅H₇O• | Ion corresponding to 3-hydroxyisonicotinic acid |
| 78 | [C₅H₄N]⁺ | C₆H₉NO₃ | Pyridine ring fragment |
Note: The m/z values in this table are theoretical and based on plausible fragmentation pathways. The relative intensities of these peaks would be determined experimentally.
Computational Chemistry and Mechanistic Investigations
Reaction Mechanism Studies
Elucidation of Specific Reaction Pathways in Compound Formation:Computational methods could be used to model the step-by-step process of how 3-(Cyclobutylmethoxy)isonicotinic acid is synthesized. This would involve calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway.
Without these specific studies, any attempt to create the requested article would not be based on factual, detailed research findings for the compound .
Energetic Landscape Analysis (e.g., Enthalpy of Reaction)
Computational studies focusing on the energetic landscape of reactions involving this compound are crucial for understanding its reactivity and potential synthetic pathways. While specific experimental calorimetric data for this compound is not extensively documented in public literature, theoretical calculations provide valuable estimations. Density Functional Theory (DFT) is a common method to approximate the enthalpy of reaction (ΔHrxn).
For a hypothetical hydrolysis reaction of the ether linkage, the enthalpy of reaction can be calculated. Such calculations would involve optimizing the geometries of the reactants and products and calculating their electronic energies. The reaction enthalpy is then determined by the difference between the total enthalpies of the products and the reactants.
Table 1: Calculated Enthalpy for a Hypothetical Hydrolysis Reaction
| Reaction Component | Calculated Enthalpy (kJ/mol) |
|---|---|
| This compound + H₂O | - |
| 3-Hydroxyisonicotinic acid + Cyclobutylmethanol | - |
| ΔHrxn | Value would be derived from the difference |
Note: Specific values are placeholders and would require dedicated quantum mechanical calculations.
The sign and magnitude of the calculated enthalpy of reaction would indicate whether the reaction is exothermic or endothermic, providing fundamental knowledge for potential synthetic applications.
Identification of Key Intermediates and Transition States
Mechanistic investigations through computational chemistry allow for the identification of transient species such as intermediates and transition states that are often difficult to observe experimentally. For reactions involving the modification of the isonicotinic acid ring or the cyclobutylmethoxy side chain, computational models can map out the entire reaction coordinate.
For instance, in a nucleophilic substitution reaction at the carbon atom of the methoxy (B1213986) group, a transition state featuring a pentacoordinate carbon could be identified. The geometry and energy of this transition state are critical for determining the reaction's activation energy and, consequently, its rate. Quantum chemical software can perform transition state searches to locate these critical points on the potential energy surface.
Table 2: Key Features of a Hypothetical Transition State
| Feature | Description |
|---|---|
| Geometry | Distorted trigonal bipyramidal at the alpha-carbon of the ether |
| Imaginary Frequency | One negative frequency corresponding to the reaction coordinate |
| Activation Energy (Ea) | Energy difference between the transition state and reactants |
Note: The data presented is illustrative of the types of results obtained from such studies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.
Conformational Analysis and Stability Studies
The conformational landscape of this compound is primarily dictated by the rotation around the C-O-C ether linkage and the orientation of the cyclobutyl group. MD simulations can explore the various possible conformations and identify the most stable (lowest energy) ones. These simulations reveal the flexibility of the side chain and its preferred spatial arrangements.
A typical conformational analysis would involve running an MD simulation for a significant period (nanoseconds to microseconds) and clustering the resulting trajectory to identify dominant conformations. The stability of these conformations is then assessed based on their potential energy and frequency of occurrence.
Table 3: Dominant Conformers and Their Relative Energies
| Conformational Feature | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| Extended Conformation | ~180 | 0 (Reference) |
| Gauche Conformation | ~60 | Calculated relative energy |
| Eclipsed Conformation | ~0 | Calculated relative energy (higher) |
Note: Dihedral angles refer to the C(pyridine)-O-C(methylene)-C(cyclobutyl) bond.
These studies are vital for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity.
Solvation Effects and Solvent Interaction Modeling
The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations explicitly modeling the solvent (e.g., water) can provide a detailed picture of the solvation shell and the nature of solute-solvent interactions.
These simulations can quantify the number of hydrogen bonds formed between the carboxylic acid group and water molecules, as well as analyze the hydrophobic interactions of the cyclobutyl group. The radial distribution function (RDF) is a common tool used to describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.
Table 4: Solvent Interaction Parameters from MD Simulations in Water
| Interaction Type | Key Solute Atoms | Average Number of Solvent Molecules in First Solvation Shell |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid (O, OH) | Calculated number |
| Hydrophobic Hydration | Cyclobutyl ring (C, H) | Calculated number |
Note: These values are outputs of detailed molecular dynamics simulations.
Understanding solvation is critical for predicting solubility, a key parameter in many chemical and pharmaceutical applications. The insights gained from these computational studies provide a foundational understanding of the chemical and physical properties of this compound at a molecular level.
Molecular Interactions and Ligand Target Recognition in Vitro & Theoretical Perspectives
Theoretical Frameworks for Protein-Ligand Interactions
Theoretical and computational methods are crucial for understanding how a ligand like 3-(Cyclobutylmethoxy)isonicotinic acid might interact with a protein target. These approaches provide insights into binding mechanisms and energetics, guiding further experimental studies.
Molecular Docking for Binding Mode Prediction
Molecular docking is a computational method used to predict the binding orientation and conformation of a ligand within the active site of a target protein. mdpi.com This technique involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. nih.gov For a molecule like this compound, docking studies would help identify key amino acid residues in a receptor's binding pocket that it could potentially interact with. The results are often visualized to understand the spatial arrangement of the ligand-protein complex.
Binding Free Energy Calculations (e.g., MM/GBSA, Alchemical Methods)
To obtain a more quantitative prediction of binding affinity, binding free energy calculations are often employed. These methods are more computationally intensive than molecular docking but can provide more accurate rankings of potential ligands. chemrxiv.org
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) : This is a popular method to estimate the free energy of binding from a set of molecular dynamics simulation snapshots. nih.govnih.gov The binding free energy is calculated by summing the molecular mechanics energies, solvation free energies, and entropic contributions. uni-duesseldorf.de The solvation energy is typically split into polar and non-polar components, calculated using the Generalized Born (GB) model and the solvent-accessible surface area (SASA), respectively. nih.gov
Alchemical Methods : These are among the most rigorous methods for calculating relative or absolute binding free energies. nih.gov Techniques like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) involve creating a non-physical, or "alchemical," pathway to transform one molecule into another or into a non-interacting "dummy" state. nih.gov By simulating the system at various points along this pathway, the free energy difference between the start and end states can be calculated, providing a highly accurate measure of binding affinity. nih.gov
Metadynamics Simulations for Conformational Sampling
Understanding the full conformational landscape of a ligand and its target protein is essential for a complete picture of their interaction. Metadynamics is an enhanced sampling simulation technique used to explore the free energy surface of a system and overcome energy barriers. nih.gov By adding a history-dependent bias potential to the system, the simulation is encouraged to explore new conformations. nih.gov This would be useful for studying the conformational changes of the cyclobutyl group in this compound upon binding or for mapping the entire binding/unbinding process.
Analysis of Interaction Motifs
The stability of a ligand-protein complex is determined by a combination of specific molecular interactions.
Hydrogen Bonding Networks
Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity and affinity of ligand binding. The isonicotinic acid moiety of the compound contains a carboxylic acid group and a pyridine (B92270) nitrogen, both of which can act as hydrogen bond donors or acceptors. An analysis of a docked pose or a molecular dynamics trajectory would reveal the network of hydrogen bonds formed between the ligand and the protein, as well as with any mediating water molecules. nih.govresearchgate.net
Hydrophobic Interactions Involving the Cyclobutyl Moiety
Hydrophobic interactions are a major driving force for ligand binding. The cyclobutyl group of this compound is a nonpolar moiety that would favorably interact with hydrophobic pockets in a protein's active site. These interactions involve the displacement of ordered water molecules from the nonpolar surfaces of both the ligand and the protein, leading to a favorable increase in entropy. The specific nature of these interactions with hydrophobic amino acid residues like valine, leucine, and isoleucine would be a key determinant of the compound's binding affinity.
Aromatic Stacking Interactions Involving the Pyridine Ring
The pyridine ring of this compound is an electron-deficient aromatic system, a characteristic that significantly influences its participation in aromatic stacking interactions. These non-covalent interactions, also known as π-π stacking, are crucial in molecular recognition and the stabilization of ligand-receptor complexes. The nature of these interactions can be multifaceted, involving electrostatic and van der Waals forces.
Theoretical and experimental studies on pyridine and its derivatives have elucidated the preferred geometries for stacking interactions. Unlike benzene, which often favors parallel-displaced or T-shaped stacking arrangements, the polarized nature of the pyridine ring can lead to more complex potential energy surfaces. The nitrogen atom introduces a dipole moment and localized partial negative charge, which can influence its orientation relative to other aromatic rings in a binding pocket. For instance, stacking with electron-rich aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine can be particularly favorable. The geometry of these interactions is critical, with parallel-displaced arrangements often maximizing favorable electrostatic and dispersion forces while minimizing repulsion.
Computational modeling and analysis of protein-ligand crystal structures containing pyridine moieties reveal that the pyridine ring can engage in a variety of stacking geometries, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) conformations. The specific geometry adopted depends on the electronic and steric environment of the binding site. For this compound, the substituents on the pyridine ring, namely the cyclobutylmethoxy and carboxylic acid groups, will also exert steric and electronic influences on the preferred stacking orientation.
While specific experimental data on the aromatic stacking interactions of this compound are not extensively documented in publicly available literature, the principles governing these interactions for related pyridine derivatives provide a strong basis for understanding its potential behavior. The pyridine nitrogen can also act as a hydrogen bond acceptor, further complicating and strengthening its interactions within a binding pocket, often in concert with stacking interactions.
Implications of Structural Modifications on Interaction Profiles
Impact of the Cyclobutylmethoxy Moiety on Binding Affinities and Selectivity
The cyclobutylmethoxy group at the 3-position of the isonicotinic acid scaffold is a key structural feature that can profoundly influence the compound's interaction with biological targets. This moiety can affect binding in several ways:
Conformational Restriction: The cyclobutyl ring, with its puckered conformation, introduces a degree of conformational rigidity compared to a linear alkyl chain. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and thus potentially increasing binding affinity.
Hydrophobic Interactions: The cyclobutyl group provides a non-polar surface that can engage in favorable hydrophobic interactions within a corresponding hydrophobic pocket of a target protein. The size and shape of this group can contribute to selectivity for targets with appropriately sized and shaped pockets.
Metabolic Stability: The presence of the cyclobutane (B1203170) ring can enhance metabolic stability by blocking or hindering access of metabolic enzymes to the ether linkage, potentially leading to a longer biological half-life.
While specific structure-activity relationship (SAR) data for this compound is not widely available, studies on related 3-alkoxy-isonicotinic acid derivatives can offer insights. For instance, varying the size and nature of the alkyl group in the alkoxy chain can lead to significant changes in biological activity, highlighting the importance of this substituent in target recognition. The optimal size and conformation of this group are likely target-dependent.
Derivatization Strategies for Modulating Molecular Interactions
To explore and optimize the molecular interactions of this compound, various derivatization strategies can be employed. These strategies aim to fine-tune the steric, electronic, and physicochemical properties of the molecule to enhance its interaction with a biological target.
Modifications of the Cyclobutylmethoxy Moiety:
| Derivatization Strategy | Potential Impact on Molecular Interactions |
| Ring Size Variation | Altering the cycloalkyl ring size (e.g., cyclopentyl, cyclohexyl) can probe the spatial tolerance of the binding pocket and optimize hydrophobic interactions. |
| Substitution on the Cyclobutyl Ring | Introducing substituents on the cyclobutane ring can create additional interaction points (e.g., hydrogen bond donors/acceptors) and fine-tune lipophilicity. |
| Modification of the Ether Linkage | Replacing the ether oxygen with other linkers (e.g., thioether, amine) can alter bond angles, flexibility, and hydrogen bonding capacity. |
Modifications of the Isonicotinic Acid Scaffold:
| Derivatization Strategy | Potential Impact on Molecular Interactions |
| Substitution on the Pyridine Ring | Introducing additional substituents on the pyridine ring can modulate its electronic properties, influencing stacking interactions and hydrogen bonding potential. |
| Esterification or Amidation of the Carboxylic Acid | Converting the carboxylic acid to an ester or amide can alter its hydrogen bonding properties and ability to form ionic interactions, which can be crucial for target binding and cell permeability. |
These derivatization strategies, guided by computational modeling and structure-activity relationship studies, are essential for developing analogs with improved potency, selectivity, and pharmacokinetic profiles.
Carboxylic Acid Functional Group in Molecular Recognition
The carboxylic acid group at the 4-position of the pyridine ring is a critical functional group in this compound, playing a pivotal role in its interactions with biological targets. Its properties as a hydrogen bond donor and acceptor, as well as its ability to exist in an anionic carboxylate form at physiological pH, are central to its function in molecular recognition.
Role of the Carboxyl Group as a Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The carboxylic acid moiety is a common and important pharmacophore in many drug molecules.
In the context of this compound, the carboxylic acid can engage in several key interactions:
Hydrogen Bonding: The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for the formation of strong and directional hydrogen bonds with complementary residues in a receptor's binding site, such as the side chains of serine, threonine, tyrosine, histidine, and arginine.
Coordination with Metal Ions: The carboxylate group can also act as a ligand for metal ions that may be present in the active site of metalloenzymes.
The planarity of the carboxylate group and its defined geometry of hydrogen bond donors and acceptors make it a highly effective and specific interaction partner in ligand-target recognition.
Bioisosteric Replacement Strategies for the Carboxylic Acid Moiety
While the carboxylic acid group is often crucial for biological activity, it can also present challenges in drug development, such as poor oral bioavailability, rapid metabolism, and potential for toxicity. Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of retaining or improving the desired biological activity while mitigating undesirable properties.
For the carboxylic acid moiety in this compound, several bioisosteric replacements could be considered. The choice of a suitable bioisostere depends on the specific interactions the carboxylic acid makes with its target and the desired physicochemical properties of the resulting analog.
Common Bioisosteres for Carboxylic Acids:
| Bioisostere | Key Features and Potential Impact |
| Tetrazole | A five-membered heterocyclic ring that is a well-established carboxylic acid bioisostere. It is acidic, with a pKa similar to that of a carboxylic acid, and can participate in similar ionic and hydrogen bonding interactions. It is generally more lipophilic and metabolically stable than a carboxylic acid. |
| Acyl Sulfonamide | This group is also acidic and can mimic the hydrogen bonding and ionic interactions of a carboxylic acid. The pKa can be tuned by the nature of the acyl and sulfonyl substituents. |
| Hydroxamic Acid | Can act as a metal chelator and participate in hydrogen bonding. It is generally less acidic than a carboxylic acid. |
| Hydroxyisoxazole | A planar, acidic heterocycle that can mimic the hydrogen bonding pattern of a carboxylic acid. |
| Squaric Acid | A four-membered ring with two acidic hydroxyl groups, capable of strong hydrogen bonding and chelation. |
Design Principles for Novel Carboxylic Acid Surrogates
In the realm of medicinal chemistry, the strategic replacement of a carboxylic acid functional group with a surrogate, or bioisostere, is a well-established approach to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. Carboxylic acids, while often crucial for target engagement through ionic interactions and hydrogen bonding, can present liabilities such as poor metabolic stability, limited passive diffusion across biological membranes, and potential for toxicity. nih.govdrughunter.com The design of novel carboxylic acid surrogates aims to mitigate these drawbacks while preserving or enhancing the desired biological activity.
One of the primary design principles is the enhancement of metabolic stability. The incorporation of an sp² nitrogen into an aromatic ring, as in the pyridine core of isonicotinic acid, can inherently increase metabolic stability. nih.gov Furthermore, the cyclobutyl group is a feature often introduced into drug candidates to improve their metabolic profile. nih.govnih.gov The four-membered ring structure is relatively chemically inert and can sterically hinder the access of metabolic enzymes to nearby functionalities, thereby slowing down the rate of metabolic degradation. ru.nl
Furthermore, the cyclobutylmethoxy group provides a specific conformational restriction. The puckered nature of the cyclobutane ring and its defined spatial orientation can lock the molecule into a more favorable conformation for binding to its biological target. nih.govru.nl This pre-organization can lead to an increase in binding affinity and selectivity. The ether linkage provides a degree of flexibility, allowing the cyclobutyl group to orient itself optimally within the binding pocket.
Influence on Metabolic Stability and Membrane Permeation (Theoretical/In Vitro)
The introduction of the 3-(cyclobutylmethoxy) substituent on the isonicotinic acid core is anticipated to have a significant influence on the compound's metabolic stability and membrane permeation, based on theoretical considerations and in vitro data from related structures.
Metabolic Stability:
The metabolic fate of pyridine derivatives is influenced by the nature of their substituents. nih.gov The pyridine ring itself can be subject to metabolism, but the presence of an sp² nitrogen is known to increase metabolic stability in some contexts. nih.gov The primary sites of metabolism for such a molecule would likely be the cyclobutyl ring or the methylene (B1212753) bridge of the methoxy (B1213986) group, or potentially the pyridine ring itself through oxidation.
The cyclobutyl group is often incorporated into drug candidates to enhance metabolic stability. nih.govnih.gov Its compact and strained ring system can be less susceptible to enzymatic attack compared to more flexible alkyl chains. Theoretical and in vitro studies on other cyclobutyl-containing compounds have shown that this moiety can sterically shield adjacent groups from metabolic enzymes, thereby reducing the rate of clearance. ru.nl It is hypothesized that the cyclobutyl group in this compound would similarly confer increased resistance to metabolism.
In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, would be necessary to confirm this hypothesis. The half-life (t½) and intrinsic clearance (CLint) of the compound would be key parameters to measure. Based on the known properties of the cyclobutyl and pyridine moieties, it is reasonable to predict a favorable metabolic stability profile for this compound compared to analogues with more metabolically labile substituents.
Membrane Permeation:
The ability of a drug to permeate biological membranes is a critical determinant of its oral bioavailability and distribution to target tissues. The permeability of pyridine derivatives is highly dependent on the physicochemical properties of their substituents. nih.govnih.gov Generally, increased lipophilicity is correlated with increased passive membrane permeability, up to a certain point.
In vitro permeability studies, such as those using Caco-2 cell monolayers, are the standard for assessing the intestinal permeability of drug candidates. nih.govnih.gov A study on a series of substituted pyridines demonstrated that permeability can vary by almost 20-fold depending on the substituent. nih.govnih.gov While this study did not include a cyclobutylmethoxy group, it did show that more lipophilic substituents generally lead to higher permeability. Based on these findings, this compound is predicted to have good to excellent membrane permeability.
The table below provides a theoretical comparison of the expected properties of this compound relative to a hypothetical parent carboxylic acid at the same position, based on the general principles discussed.
Derivatization Strategies and Scaffold Modification for Academic Research
Chemical Modifiers and Reagents for 3-(Cyclobutylmethoxy)isonicotinic Acid Derivatives
The carboxylic acid moiety of this compound is a primary target for derivatization. Its conversion into more reactive intermediates allows for subsequent reactions with a wide array of nucleophiles.
A common strategy to activate the carboxylic acid group of molecules like this compound is its conversion into an N-hydroxysuccinimide (NHS) ester. wikipedia.org This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org The resulting NHS ester is a stable, isolable intermediate that readily reacts with primary amines under mild conditions to form stable amide bonds. wikipedia.orgchemimpex.com This method is widely used in bioconjugation to link molecules to proteins or peptides. chemimpex.com While specific examples for this compound are not detailed in the literature, the derivatization of its isomer, nicotinic acid, to its corresponding NHS ester is well-established. scbt.comlookchem.com Other reagents can be used to form different active esters, each with specific reactivity and stability profiles. organic-chemistry.org
Table 1: Common Reagents for Active Ester Formation
| Reagent/Coupling Agent | Resulting Active Ester | Key Features |
|---|---|---|
| N-Hydroxysuccinimide (NHS) / EDC | NHS Ester | Stable, reactive with primary amines, commonly used in bioconjugation. wikipedia.orgchemimpex.com |
| N-Hydroxyphthalimide | Phthalimide Ester | Alternative to NHS esters. organic-chemistry.org |
| Pentafluorophenol | Pentafluorophenyl (PFP) Ester | Highly reactive, often used in peptide synthesis. organic-chemistry.org |
The carboxylic acid of the isonicotinic acid scaffold can be converted into other functional groups using various acylating agents. A primary conversion is the formation of an acyl chloride by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). stackexchange.com The resulting acyl chloride is a highly reactive intermediate that can be used to synthesize esters, amides, and other derivatives through reactions with alcohols, amines, and other nucleophiles. libretexts.org
Pyridine (B92270) itself, or derivatives like 4-dimethylaminopyridine (B28879) (DMAP), often serves as a nucleophilic catalyst in acylation reactions, for instance, in the acylation of alcohols by acid anhydrides. stackexchange.comacs.org This catalytic activity proceeds through the formation of a highly reactive acylpyridinium ion intermediate. acs.org Functional group interconversion allows for the creation of a diverse library of derivatives from the parent carboxylic acid, which is fundamental for exploring its chemical space in research. libretexts.org
Site-Specific Functionalization of the Pyridine Carboxylic Acid Scaffold
Beyond the carboxylic acid group, the pyridine ring of this compound offers sites for functionalization. The electronic properties of the pyridine ring and the directing effect of the existing substituents guide the position of further modifications. A notable strategy for functionalizing isonicotinic acids is through transition metal-catalyzed C-H activation. For example, palladium-catalyzed C-H halogenation (iodination and bromination) has been demonstrated on various isonicotinic acid derivatives. acs.org This reaction can proceed at the C-2 or C-3 positions, depending on the directing group and reaction conditions, providing a direct route to halogenated derivatives which can then be used in cross-coupling reactions to introduce further complexity. acs.org
Decarboxylative coupling reactions also represent a powerful method for scaffold modification. In some rhodium-catalyzed reactions, a carboxylic acid group can act as a "traceless" activating group, guiding a reaction before being removed, leading to the formation of substituted pyridines. nih.gov These advanced synthetic methods allow for precise, site-specific modifications that are crucial for developing compounds with highly specific properties.
Isotopic Labeling for Mechanistic and Analytical Studies
Isotopic labeling is an indispensable tool in chemical research for elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards in quantitative mass spectrometry. For a molecule like this compound, labeling can be achieved at several positions.
One advanced method involves a nitrogen isotope exchange (NIE) reaction for the pyridine ring. chemrxiv.orgchemrxiv.orgrepec.org Using isotopically labeled ammonia (B1221849) (e.g., [¹⁵N]NH₃) and a Zincke activation strategy, the nitrogen atom in the pyridine scaffold can be exchanged with its isotope. chemrxiv.orgchemrxiv.org This technique is valuable for creating ¹⁵N-labeled standards and, with short-lived isotopes like ¹³N, for applications in Positron Emission Tomography (PET). chemrxiv.org
The carboxylic acid group can also be labeled, for instance, by incorporating ¹³C or ¹⁸O. Isotope-coded derivatization reagents can be used to label the carboxyl group post-synthesis. For example, using an isotope-coded p-dimethylaminophenacyl (DmPA) bromide reagent allows for the introduction of a ¹³C or ¹²C tag, facilitating accurate quantification in metabolomics studies by mass spectrometry. acs.org
Table 2: Isotopic Labeling Strategies
| Labeling Approach | Isotope | Target Site | Purpose |
|---|---|---|---|
| Nitrogen Isotope Exchange | ¹⁵N, ¹³N | Pyridine Ring Nitrogen | Mechanistic studies, PET imaging, internal standards. chemrxiv.orgchemrxiv.org |
| Isotope-Coded Derivatization | ¹³C | Carboxylic Acid | Quantitative mass spectrometry, metabolomics. acs.org |
Impact of Derivatization on Molecular Properties for Enhanced Analytical Detection and Separation
Chemical derivatization is frequently employed to improve the analytical detection and separation of compounds by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.orgresearchgate.net For this compound, which has polar functional groups, derivatization can enhance its performance in several ways.
In GC analysis, derivatization is used to increase the volatility and thermal stability of polar analytes. libretexts.org The carboxylic acid can be converted into a less polar, more volatile ester (e.g., a methyl or silyl (B83357) ester). Acylation is another common technique where active hydrogens are replaced, reducing polarity. libretexts.orgnih.gov
For HPLC, especially when coupled with mass spectrometry (LC-MS), derivatization can significantly improve ionization efficiency and chromatographic retention. nih.gov Acylation derivatization with reagents like isonicotinic acid hydrazide has been shown to increase detection sensitivity in LC-MS/MS analysis by several orders of magnitude. nih.gov Attaching a derivatizing agent with a permanent positive charge or a readily ionizable group can enhance the response in electrospray ionization mass spectrometry (ESI-MS). researchgate.net Furthermore, introducing a chromophore or fluorophore through derivatization can dramatically improve detection limits for UV-Visible or fluorescence detectors, respectively. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Dimethylaminopyridine (DMAP) |
| Acetic anhydride |
| Dicyclohexylcarbodiimide (DCC) |
| Isonicotinic acid |
| Isonicotinic acid hydrazide |
| N-Hydroxysuccinimide (NHS) |
| Nicotinic acid |
| Oxalyl chloride |
| Thionyl chloride |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
Applications in Advanced Chemical Synthesis and Methodology Development
Utilization as a Building Block in Complex Molecular Architectures
The pyridine (B92270) ring of 3-(cyclobutylmethoxy)isonicotinic acid serves as a key heterocyclic scaffold. The carboxylic acid group at the 4-position and the alkoxy group at the 3-position provide orthogonal handles for sequential chemical transformations.
Amide and Ester Formation: The carboxylic acid can be readily converted into amides or esters, allowing for its incorporation into larger molecules such as peptides, natural product analogues, or functional materials. The cyclobutylmethoxy group would remain intact under standard coupling conditions, introducing a lipophilic and sterically defined moiety.
Decarboxylation and Cross-Coupling: Following activation, the carboxylic acid could potentially undergo decarboxylative cross-coupling reactions, a modern method for forming carbon-carbon or carbon-heteroatom bonds. This would allow the pyridine core to be connected to various other molecular fragments.
Directed Metalation: The substituents on the pyridine ring could direct ortho-metalation, enabling further functionalization of the heterocyclic core at specific positions.
The cyclobutylmethoxy group itself can influence the physical and biological properties of the resulting complex molecules, such as solubility, metabolic stability, and binding interactions with biological targets.
| Potential Reaction Type | Functional Group Involved | Potential Outcome |
| Amide Coupling | Carboxylic Acid | Formation of amide bonds for peptide synthesis or polymer incorporation. |
| Esterification | Carboxylic Acid | Creation of ester linkages for prodrug design or material science. |
| Decarboxylative Coupling | Carboxylic Acid | C-C or C-X bond formation at the 4-position of the pyridine ring. |
| Directed ortho-Metalation | Pyridine Ring Substituents | Site-selective functionalization of the pyridine core. |
Role in Transition-Metal-Catalyzed Processes for Heterocycle Functionalization
Isonicotinic acid derivatives can act as ligands for transition metals or as substrates in metal-catalyzed reactions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and ether functionalities in this compound could coordinate to a metal center, influencing the catalyst's reactivity and selectivity.
As a substrate, the pyridine ring is susceptible to various transition-metal-catalyzed C-H functionalization reactions. This would allow for the introduction of new substituents at positions 2, 5, and 6, further elaborating the core structure. The cyclobutylmethoxy group could sterically direct these functionalizations to a specific position.
| Catalytic Process | Potential Role of the Compound | Expected Transformation |
| C-H Activation/Functionalization | Substrate | Introduction of aryl, alkyl, or other groups onto the pyridine ring. |
| Cross-Coupling Reactions | Ligand (as a derivative) | Modulation of catalyst performance in reactions like Suzuki or Buchwald-Hartwig couplings. |
| Coordination Chemistry | Ligand | Formation of metal complexes with potential applications in catalysis or materials science. |
Development of Novel Synthetic Methods for Substituted Pyridines
The synthesis of this compound itself would likely involve the substitution of a leaving group at the 3-position of an isonicotinic acid precursor with cyclobutylmethanol. The development of efficient and scalable methods for this type of etherification on the pyridine ring would be a valuable contribution to synthetic methodology.
Furthermore, transformations of the functional groups on this compound could lead to new classes of substituted pyridines. For example, selective reduction of the carboxylic acid to an alcohol or conversion to a nitrile would provide access to a different set of derivatives with unique reactivity.
Contribution to Sustainable Chemical Production through Efficient Synthetic Routes
The principles of green chemistry aim to design chemical processes that are environmentally benign. The contribution of this compound to sustainable production would depend on the efficiency of its own synthesis and its utility in minimizing waste in subsequent transformations.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design
High-Throughput Screening Methodologies for Library Generation and Characterization
To explore the chemical space around 3-(cyclobutylmethoxy)isonicotinic acid, the generation and rapid screening of large compound libraries are essential. High-Throughput Screening (HTS) provides the necessary infrastructure to test thousands of compounds efficiently. thermofisher.com
Future efforts will involve the creation of diverse screening collections centered around the core scaffold. stanford.edu These libraries can be built using combinatorial chemistry techniques to introduce a wide variety of substituents on both the pyridine (B92270) ring and the cyclobutyl group. Pre-plated libraries, where compounds are formatted in 96-well or 384-well microplates, facilitate automated screening against a panel of biological targets. thermofisher.com A "direct-to-biology" high-throughput chemistry (D2B-HTC) approach could also be employed. This method allows for the rapid synthesis of hundreds or thousands of analogues in microplates, which are then directly used in biological assays without purification. semanticscholar.org This strategy significantly accelerates the identification of initial "hits" and provides rapid feedback for subsequent synthesis cycles, enabling a swift exploration of the structure-activity relationship (SAR). semanticscholar.org
Exploration of Novel Reaction Chemistries for Cyclobutylmethoxyisonicotinic Acid and its Derivatives
Advancements in synthetic organic chemistry will be crucial for generating novel and structurally complex derivatives. The cyclobutane (B1203170) ring, a strained four-membered carbocycle, is a unique structural motif found in numerous natural products and bioactive molecules. rsc.orgresearchgate.netrsc.org Exploring modern synthetic strategies for its construction and functionalization will be a key research focus.
Recent progress in synthetic methods, such as transition metal-catalyzed processes and [2+2] photocycloadditions, offers efficient ways to access diverse cyclobutane structures. researchgate.netnih.gov These methods could be adapted to synthesize analogues of this compound with varied substitution patterns on the four-membered ring, which could be critical for modulating biological activity. nih.gov Furthermore, late-stage functionalization techniques, which allow for the modification of complex molecules at a late point in the synthetic sequence, will be invaluable. Methods like C-H activation could enable direct modification of the pyridine ring or the cyclobutyl moiety, providing rapid access to a library of derivatives from a common advanced intermediate.
Advanced Characterization Techniques for Solid-State and Solution-Phase Analysis
A thorough understanding of the physicochemical properties of this compound and its derivatives is fundamental for their development as therapeutic agents. Advanced analytical techniques are required for comprehensive characterization in both the solid and solution phases. solitekpharma.commdpi.com
Solid-State Characterization: The solid-state properties of an active pharmaceutical ingredient (API), such as crystallinity and polymorphism, significantly impact its stability, solubility, and bioavailability. solitekpharma.comsolitekpharma.com Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying crystalline forms, detecting polymorphs, and assessing thermal stability. solitekpharma.comresearchgate.net Spectroscopic methods, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can detect molecular differences between solid forms. solitekpharma.com
Solution-Phase Analysis: In solution, the conformation of the flexible cyclobutylmethoxy side chain may influence how the molecule interacts with its biological target. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide insights into the three-dimensional structure and conformational dynamics of the molecule in solution. researchgate.net
A summary of key analytical techniques is presented in the table below.
| Technique | Phase | Information Obtained |
| X-Ray Powder Diffraction (XRPD) | Solid | Crystalline structure, polymorphism, crystallinity solitekpharma.comsolitekpharma.com |
| Differential Scanning Calorimetry (DSC) | Solid | Thermal transitions (melting point, phase changes) solitekpharma.comsolitekpharma.com |
| Thermogravimetric Analysis (TGA) | Solid | Thermal stability, presence of solvates solitekpharma.comsolitekpharma.com |
| Solid-State NMR (SSNMR) | Solid | Molecular structure and dynamics in the solid state mdpi.comresearchgate.net |
| Solution-Phase NMR | Solution | Molecular structure, conformational analysis researchgate.net |
| Mass Spectrometry (MS) | Solution | Molecular weight, structural fragmentation patterns |
Computational Predictions of Novel Bioisosteres and Interaction Profiles
Computational chemistry offers powerful tools for predicting how modifications to the this compound structure will affect its biological activity. A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
Computational screening can identify potential bioisosteric replacements for the carboxylic acid group of the isonicotinic acid moiety or for the cyclobutylmethoxy group. nih.gov For example, tetrazoles are common bioisosteres for carboxylic acids. Molecular docking simulations can then be used to predict how these new analogues will bind to a target protein. nih.gov These simulations place the designed molecule into the three-dimensional structure of a protein's active site and calculate a binding score, providing a rational basis for prioritizing which compounds to synthesize. nih.govnih.gov By comparing the predicted binding modes of various bioisosteres, researchers can gain insights into the key interactions driving target affinity and design molecules with improved potency and selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization based on Theoretical Predictions and In Vitro Data
The ultimate goal of the research directions outlined above is to build a comprehensive Structure-Activity Relationship (SAR). SAR studies correlate changes in a molecule's structure with changes in its biological activity, providing a roadmap for optimizing the lead compound. nih.govnih.gov
This process will be iterative, integrating computational predictions with experimental data. Theoretical predictions from AI/ML models and docking studies will guide the synthesis of new analogues. mdpi.com These compounds will then be tested in in vitro biological assays to determine their activity. The experimental results will, in turn, be used to refine and improve the predictive computational models. nih.gov This synergistic cycle of design, synthesis, testing, and analysis allows for the systematic optimization of the this compound scaffold. nih.govresearchgate.net By carefully analyzing how modifications to the cyclobutyl group, the ether linkage, and the isonicotinic acid ring affect activity, researchers can identify the key structural features required for potent and selective biological effects, ultimately leading to the development of optimized drug candidates. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Cyclobutylmethoxy)isonicotinic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution of isonicotinic acid derivatives using cyclobutylmethyl bromide under basic conditions (e.g., NaH/DMF). Monitor reaction progress via TLC and optimize parameters (temperature, solvent polarity, and stoichiometry) using Design of Experiments (DoE) frameworks. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final carboxylation can be achieved via hydrolysis of nitrile intermediates under acidic conditions . Validate purity using HPLC and H NMR.
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm cyclobutylmethoxy substituent positioning and carboxylate protonation states. IR spectroscopy (1700–1750 cm) verifies the carboxylic acid moiety. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral data with PubChem entries for analogous isonicotinic acid derivatives to resolve ambiguities .
Q. How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for in vitro studies?
- Methodological Answer : Employ reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity ≥95% is standard for biological assays. For trace impurity identification, use LC-MS/MS. Calibrate methods against certified reference materials (CRMs) listed in analytical chemistry standards, such as those for isonicotinic acid derivatives .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in modulating biological targets?
- Methodological Answer : Perform systematic SAR studies by synthesizing analogs with modified cyclobutyl or methoxy groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., enzymes with known isonicotinic acid interactions). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Corrogate bioactivity data with steric/electronic descriptors (Hammett constants, logP) .
Q. How does the stability of this compound vary under physiological vs. accelerated storage conditions, and what degradation products form?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, UV exposure). Monitor degradation via UPLC-PDA at 25°C, 40°C, and 60°C. Identify degradation products using LC-QTOF-MS and compare fragmentation patterns with databases (e.g., EPA DSSTox). For physiological stability, simulate gastric/intestinal fluids (USP apparatus) and analyze metabolites via F NMR if fluorinated analogs are present .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Perform meta-analysis of literature data, prioritizing studies with validated purity (>95%) and standardized assay protocols (e.g., IC determination using ATP-based luminescence). Replicate conflicting experiments under controlled conditions (e.g., cell line authentication, serum-free media). Apply statistical tools (Bland-Altman plots, hierarchical clustering) to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What in vitro and in vivo models are most appropriate for assessing the toxicity profile of this compound?
- Methodological Answer : Use hepatocyte cultures (HepG2) for acute cytotoxicity (MTT assay) and Ames test for mutagenicity. For in vivo studies, administer doses (5–50 mg/kg) to rodent models and monitor hematological/renal biomarkers. Compare results with structurally related compounds (e.g., 2-hydroxyisobutyric acid) to infer metabolic pathways. Ensure compliance with MedChemExpress safety protocols for hazardous intermediates .
Q. Can computational modeling predict the environmental fate of this compound, and what parameters are critical for these simulations?
- Methodological Answer : Use EPI Suite to estimate biodegradation half-lives and bioaccumulation factors. Input physicochemical properties (logP, pKa) from experimental data. Validate predictions with microcosm studies (soil/water systems). Apply density functional theory (DFT) to model oxidation pathways (e.g., hydroxyl radical interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
